molecular formula C9H12N2O2 B1615685 3,4-Dimethoxy-benzamidine CAS No. 69783-31-9

3,4-Dimethoxy-benzamidine

Cat. No.: B1615685
CAS No.: 69783-31-9
M. Wt: 180.2 g/mol
InChI Key: GRNBGCVJIQHIKG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of two methoxy groups attached to a benzene ring, along with an amidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-benzamidine typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable amidine precursor. One common method includes the use of 3,4-dimethoxybenzyl chloride as a starting material, which is then reacted with an amidine source under controlled conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve multiple steps, including purification and crystallization, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamidines .

Scientific Research Applications

3,4-Dimethoxy-benzamidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-benzamidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as serine proteases, by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2,3-Dimethoxy-benzamidine
  • 3,4-Dimethoxybenzylamine
  • 3,4-Dimethoxybenzaldehyde

Comparison: 3,4-Dimethoxy-benzamidine is unique due to the presence of both methoxy groups and an amidine functional group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, 2,3-Dimethoxy-benzamidine may exhibit different reactivity and biological activity due to the positional difference of the methoxy groups .

Properties

IUPAC Name

3,4-dimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNBGCVJIQHIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220079
Record name Benzenecarboximidamide, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69783-31-9
Record name Benzenecarboximidamide, 3,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069783319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarboximidamide, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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